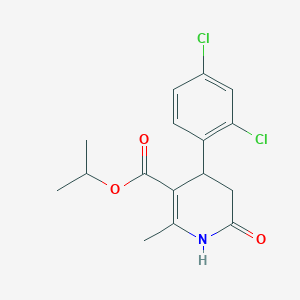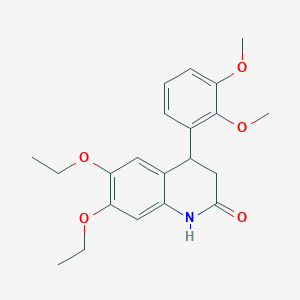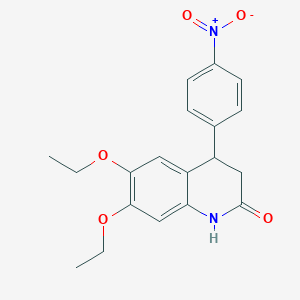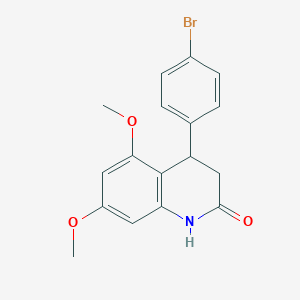
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
描述
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMPQ, is a synthetic compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. In cancer cells, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone induces DNA damage and inhibits DNA repair, leading to cell death. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in the metabolism of cancer cells. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-microbial effects by inhibiting the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity and high stability, making it suitable for long-term experiments. However, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone also has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and activity. Moreover, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
未来方向
There are several future directions for the research of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. Firstly, more studies are needed to elucidate the mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in various cellular pathways. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in vivo. Thirdly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in combination with other therapeutic agents for the treatment of various diseases. Fourthly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a diagnostic tool for various diseases. Lastly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. However, more studies are needed to elucidate the mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in various cellular pathways and to investigate its pharmacokinetics and pharmacodynamics in vivo. The future directions for the research of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone include investigating its potential use in combination with other therapeutic agents, as a diagnostic tool, and as a drug delivery system for targeted therapy.
科学研究应用
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In cancer research, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use as an anti-microbial agent against various bacterial and fungal strains.
属性
IUPAC Name |
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-14-7-5-13(6-8-14)16-12-19(22)21-17-10-15(23-2)11-18(24-3)20(16)17/h5-8,10-11,16H,4,9,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFVXCQZXITHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















